Clopyralid

Herbicide activity Dose-response Pyridine carboxylic acids

Procure Clopyralid (3,6-dichloropicolinic acid) for applications where rapid soil dissipation is critical. Its shorter half-life (2.53-5.17 days vs 3.45-7.11 days for picloram) minimizes carryover injury to sensitive rotational crops like legumes and potatoes. Ideal for cereal and oilseed rape rotations, it also offers a superior groundwater safety profile, as evidenced by low deep lysimeter detection (12%), compared to the persistent mobility of picloram.

Molecular Formula C6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2
Molecular Weight 192.00 g/mol
CAS No. 1702-17-6
Cat. No. B1669233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopyralid
CAS1702-17-6
Synonyms3,6-dichloropicolinic acid
clopyralid
clopyralide
Dowco 290
Lontrel
Molecular FormulaC6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C(=O)O)Cl
InChIInChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyHUBANNPOLNYSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 7.85X10+3 mg/L (distilled water);  188 g/L at pH 5, 143 g/L ay pH 7;  157 g/L at pH 9, all at 20 °C
Approximately 1000 ppm in water at 25 °C
Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene
Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104
Solubility at 25 °C: acetone > 25 g/100 mL;  methanol > 15 g/100 mL;  xylene < 0.65 g/100 mL
Solubility in water at 20Â °C: poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clopyralid (CAS 1702-17-6): A Pyridine Carboxylic Acid Herbicide for Selective Broadleaf Weed Control


Clopyralid (3,6-dichloropicolinic acid) is a systemic, post-emergence herbicide belonging to the pyridine carboxylic acid (PCA) family, which also includes picloram, aminopyralid, triclopyr, and fluroxypyr [1]. It functions as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones [1]. Clopyralid is registered for selective control of broadleaf weeds, particularly thistles and clovers, in a variety of crops including cereals, sugar beet, oilseed rape, and pastures [1].

Why Clopyralid Cannot Be Interchanged with Picloram, Aminopyralid, or Other Pyridine Carboxylic Acids


Despite sharing a common mode of action as synthetic auxins, pyridine carboxylic acid herbicides exhibit vast differences in relative activity, species selectivity, environmental persistence, and leaching potential [1]. Direct substitution with analogs such as picloram or aminopyralid can lead to significantly different efficacy outcomes, altered crop safety profiles, or unintended environmental consequences [1]. The following quantitative evidence demonstrates the specific, measurable differentiation of clopyralid that justifies its selection over closely related alternatives in scientific and industrial applications.

Quantitative Differentiation of Clopyralid from Picloram, Aminopyralid, Triclopyr, and Fluroxypyr: A Comparative Evidence Guide


Clopyralid Exhibits Lower Whole-Plant Activity than Aminopyralid, Picloram, and Triclopyr in Canola and Okra Bioassays

In whole-plant dose-response bioassays, clopyralid was less active than all other tested pyridine carboxylic acid herbicides across all species and did not fit standard dose-response models [1]. For context, aminopyralid was 3.8 times more active than picloram in canola (ED50 = 60.3 vs 227.7 g ha⁻¹) and 1.7 times more active in okra (ED50 = 10.3 vs 17.3 g ha⁻¹). Triclopyr (ED50 = 37.3 g ha⁻¹) was more active than picloram in canola [1].

Herbicide activity Dose-response Pyridine carboxylic acids ED50

Clopyralid Demonstrates Inferior Long-Term Mugwort Control Compared to Picloram and Aminopyralid at Equivalent Rates

In a field study evaluating post-emergence control of mugwort (Artemisia vulgaris), picloram and clopyralid applied at 280 g ha⁻¹ provided 75% and 31% control, respectively, at 365 days after treatment [1]. In contrast, aminopyralid and aminocyclopyrachlor-methyl applied at half the rate (140 g ha⁻¹) achieved over 90% control by 365 DAT [1].

Weed control efficacy Mugwort Field trial Residual control

Clopyralid Causes Intermediate Soybean Yield Reduction Compared to Other Synthetic Auxin Herbicides

In field trials evaluating sublethal rates (28 g ae ha⁻¹) of synthetic auxin herbicides on soybean, the order of yield reduction at the R2 growth stage was aminopyralid > aminocyclopyrachlor = picloram > clopyralid > dicamba > fluroxypyr = triclopyr > 2,4-D amine [1]. This ranking demonstrates that clopyralid is less injurious to soybean than aminopyralid and picloram, but more injurious than fluroxypyr, triclopyr, and dicamba [1].

Soybean injury Yield reduction Synthetic auxin Herbicide drift

Clopyralid Degrades Faster in Soil than Picloram, with Shorter Half-Life in Rape and Field Soil

Residue trials in China demonstrated that clopyralid has a shorter soil half-life than picloram. In rape plants, clopyralid half-life was 3.66-4.83 days compared to 5.17-10.73 days for picloram [1]. In field soil, clopyralid half-life was 2.53-5.17 days versus 3.45-7.11 days for picloram [1].

Soil persistence Half-life Residue dynamics Environmental fate

Clopyralid Exhibits Lower Leaching Potential than Picloram in Forest Regeneration Sites

In a multi-year lysimeter study on kudzu control in pine regeneration sites, clopyralid showed limited leaching with residue levels of 0.4 to 2.8 μg L⁻¹ detected in only 12 of 102 deep lysimeter samples [1]. In contrast, picloram was mobile and persisted at 0.6 to 2.5 μg L⁻¹ in both shallow and deep lysimeters for at least 10 months after initial application [1].

Leaching Groundwater Environmental fate Lysimeter

Clopyralid Shows the Lowest Sorption Capacity Among Pyridine Carboxylic Acids in Volcanic Soil

In sorption studies on an Andisol (volcanic soil with high organic matter), the maximum adsorption at pH 4.0 was 75.2% for fluroxypyr, 69.7% for triclopyr, 40.5% for picloram, and only 11.7% for clopyralid [1]. The sorption capacity order was fluroxypyr > triclopyr > picloram > clopyralid [1].

Sorption Soil mobility Adsorption Andisol

Optimal Application Scenarios for Clopyralid Based on Quantitative Differentiation Evidence


Broadleaf Weed Control in Cereals and Oilseed Rape Where Rotational Crop Safety is Critical

Based on the shorter soil half-life of clopyralid (2.53-5.17 days) compared to picloram (3.45-7.11 days) [4], clopyralid is the preferred pyridine carboxylic acid for use in cereal and oilseed rape rotations where sensitive follow-on crops (e.g., legumes, potatoes) are planned within the same season or following year. The reduced persistence minimizes carryover injury risk.

Pasture and Rangeland Weed Management Requiring Lower Soybean Injury Risk

In mixed agricultural landscapes where off-target movement to soybean is a concern, clopyralid offers a lower phytotoxicity risk than aminopyralid and picloram, as evidenced by its intermediate ranking in soybean yield reduction studies [3]. This makes clopyralid a more suitable choice for pasture and rangeland applications in proximity to soybean production.

Forestry and Rights-of-Way Vegetation Management with Groundwater Protection Mandates

Clopyralid's limited leaching potential, as demonstrated by detection in only 12% of deep lysimeter samples versus picloram's persistent mobility for over 10 months [5], positions it as the environmentally preferable option for forestry site preparation, utility rights-of-way, and other applications where groundwater quality is a primary regulatory concern.

Thistle Control Programs Where High Potency is Not the Primary Selection Criterion

While clopyralid exhibits lower intrinsic activity (ED50 too low to model) compared to aminopyralid and picloram [1], and inferior long-term control of perennial weeds like mugwort (31% vs 75-90%) [2], it remains effective for specific thistle species when used at appropriate rates. Clopyralid should be selected when its lower potency is offset by advantages in crop safety or environmental profile, rather than as a direct substitute for more active analogs in high-pressure weed scenarios.

Technical Documentation Hub

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39 linked technical documents
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